

# Spectroscopic data for 4-Fluorobiphenyl (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluorobiphenyl

Cat. No.: B1198766

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## An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorobiphenyl

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Fluorobiphenyl**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-Fluorobiphenyl**. The data has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **4-Fluorobiphenyl**, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **4-Fluorobiphenyl** shows characteristic signals for the nine protons distributed across the two phenyl rings. The signals are complex due to proton-proton and proton-fluorine couplings.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.66 - 7.50	Multiplet	4H	H-2, H-6, H-2', H-6'
~7.52 - 7.43	Multiplet	2H	H-3', H-5'
~7.42 - 7.32	Multiplet	1H	H-4'
~7.22 - 7.10	Multiplet	2H	H-3, H-5

Solvent: CDCl<sub>3</sub>,  
Frequency: 400 MHz.  
Data sourced from  
supporting information  
of a chemical study.[1]

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **4-Fluorobiphenyl** displays distinct signals for each unique carbon atom. The carbon signals in the fluorinated ring exhibit splitting due to carbon-fluorine coupling. Full spectral data is available in databases such as ChemicalBook and SpectraBase.[2][3]

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~162.5	C-4	Doublet, large $^1\text{JCF}$ coupling
~140.0	C-1'	Quaternary carbon
~137.0	C-1	Quaternary carbon
~129.0	C-3', C-5'	
~128.8	C-2', C-6'	
~127.3	C-4'	
~127.0	C-2, C-6	Doublet, $^2\text{JCF}$ coupling
~115.8	C-3, C-5	Doublet, $^3\text{JCF}$ coupling
Note: These are approximate values based on typical chemical shifts for fluorinated aromatic compounds. For exact values and coupling constants, consultation of the primary spectral data is recommended.		

### $^{19}\text{F}$ NMR (Fluorine-19 NMR) Data

The  $^{19}\text{F}$  NMR spectrum of **4-Fluorobiphenyl** shows a single signal for the fluorine atom. The chemical shift is characteristic of an aryl fluoride.

Chemical Shift ( $\delta$ ) ppm	Reference Standard	Solvent
~ -113 to -116	$\text{CCl}_3\text{F}$	$\text{CDCl}_3$ or $\text{CFCl}_3$

Note: The exact chemical shift can vary depending on the solvent and reference standard used. The spectrum is available for viewing on SpectraBase.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobiphenyl** shows characteristic absorption bands corresponding to the vibrational modes of its aromatic rings and the carbon-fluorine bond.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1585	Medium	Aromatic C=C Ring Stretch
1500 - 1400	Strong	Aromatic C=C Ring Stretch
~1225	Strong	C-F Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend

Note: Data compiled from the NIST Chemistry WebBook and general IR absorption tables.

<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Fluorobiphenyl** results in a prominent molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Assignment
173.0	13.0	[M+1] <sup>+</sup> (Isotope Peak)
172.0	100.0	[M] <sup>+</sup> (Molecular Ion, Base Peak)
171.0	29.6	[M-H] <sup>+</sup>
170.0	20.6	[M-2H] <sup>+</sup> or [M-H <sub>2</sub> ] <sup>+</sup>
152.0	2.7	[M-HF] <sup>+</sup>
151.0	2.8	[M-H-HF] <sup>+</sup>
86.0	3.8	
85.0	5.4	

Data sourced from  
ChemicalBook, based on an  
EI-MS spectrum at 70 eV.[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for the analysis of a solid aromatic compound like **4-Fluorobiphenyl**.

### NMR Spectroscopy Protocol

- Sample Preparation: Weigh approximately 5-10 mg of **4-Fluorobiphenyl** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a small vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.

- Lock onto the deuterium signal of the  $\text{CDCl}_3$  solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and co-add 16-32 scans.
- $^{13}\text{C}$  &  $^{19}\text{F}$  NMR Acquisition:
  - For  $^{13}\text{C}$ , use a standard proton-decoupled pulse sequence. Acquire with a spectral width of ~220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is typically required for good signal-to-noise.
  - For  $^{19}\text{F}$ , use a standard proton-decoupled pulse sequence, tuning the probe to the  $^{19}\text{F}$  frequency.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm) or an appropriate internal/external standard for  $^{19}\text{F}$  NMR (e.g.,  $\text{CCl}_3\text{F}$  at 0 ppm).

## FT-IR Spectroscopy Protocol

- Sample Preparation: As **4-Fluorobiphenyl** is a solid, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: With the clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ ). This accounts for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , as well as any instrument-related absorbances.
- Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum using the same parameters as the background scan.

- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

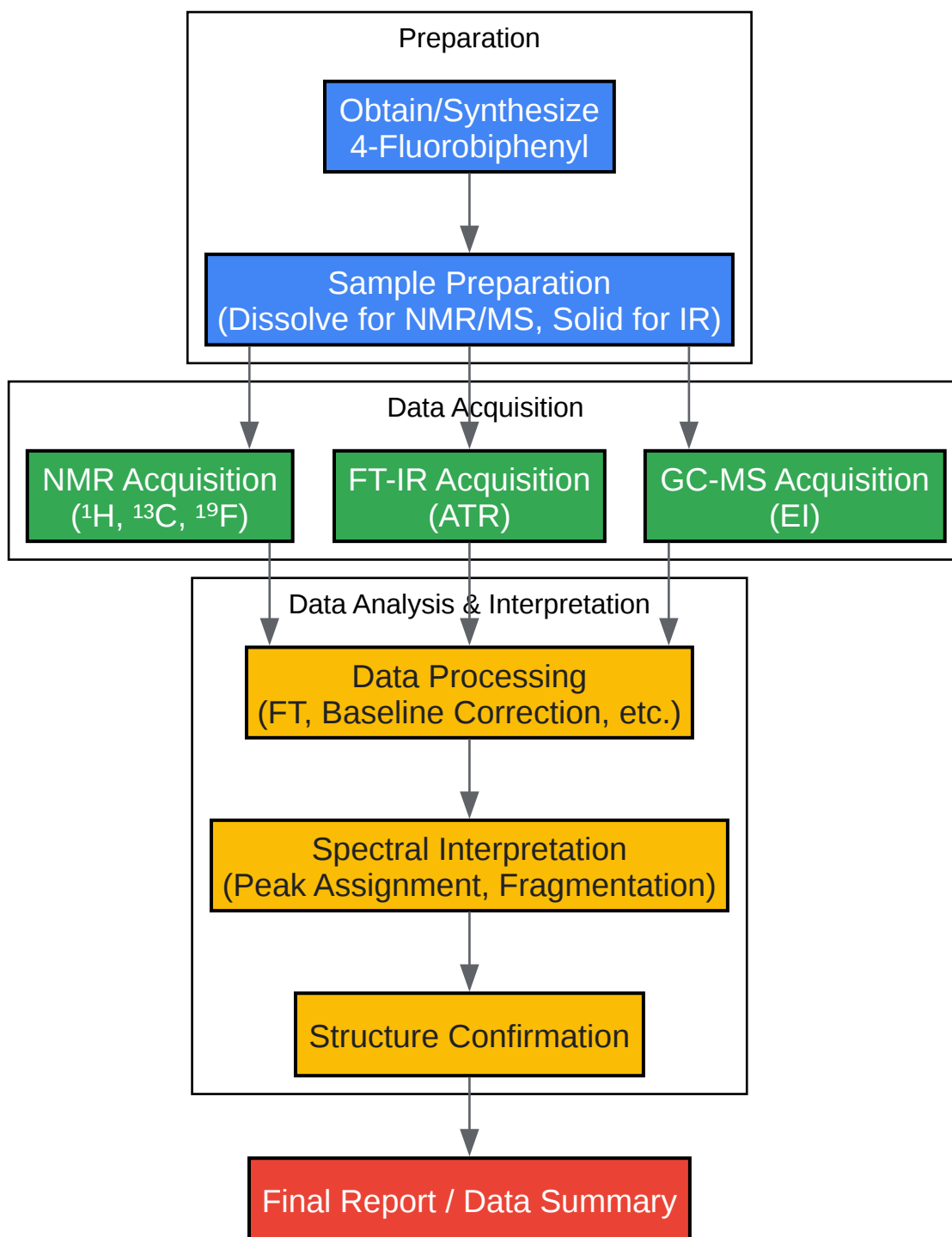
## Mass Spectrometry (EI-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **4-Fluorobiphenyl** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- **GC Separation:**
  - **Injector:** Use a split/splitless injector at a temperature of ~250°C.
  - **Column:** A standard nonpolar column (e.g., DB-5ms) is suitable.
  - **Oven Program:** Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
- **MS Detection:**
  - **Ion Source:** Set the EI source temperature to ~230°C.
  - **Electron Energy:** Use a standard electron energy of 70 eV.
  - **Mass Analyzer:** Scan a mass range of  $m/z$  40-400 to detect the molecular ion and relevant fragments.
- **Data Analysis:** Identify the chromatographic peak corresponding to **4-Fluorobiphenyl**. Analyze the mass spectrum associated with this peak to identify the molecular ion and fragmentation pattern.

## Visualizations

The following diagrams illustrate the molecular structure of **4-Fluorobiphenyl** and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of **4-Fluorobiphenyl** with atom numbering.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)